(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-fluoro-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2-fluoro-L-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound also contains a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-fluoro-L-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the phenyl ring through electrophilic aromatic substitution. This can be done using reagents such as fluorine gas or other fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of Fmoc-2-fluoro-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-2-fluoro-L-homophenylalanine can undergo oxidation reactions, particularly at the fluorinated phenyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, although the presence of the Fmoc group may require specific conditions to avoid deprotection.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the fluorinated phenyl ring.
Reduction: Reduced forms of the compound, potentially with deprotected amino groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Fmoc-2-fluoro-L-homophenylalanine is widely used in peptide synthesis as a building block for the preparation of fluorinated peptides. The presence of the fluorine atom can enhance the stability and bioactivity of the peptides.
Biology: In biological research, fluorinated amino acids like Fmoc-2-fluoro-L-homophenylalanine are used to study protein structure and function. The incorporation of fluorine atoms can provide insights into protein folding, stability, and interactions.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. The fluorine atom can improve the pharmacokinetic properties of the peptides, such as increased metabolic stability and membrane permeability.
Industry: In the industrial sector, Fmoc-2-fluoro-L-homophenylalanine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Fmoc-2-fluoro-L-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides. The fluorine atom can influence the reactivity and stability of the compound, potentially affecting the overall efficiency of the synthesis process.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target is the amino group of the growing peptide chain.
Protein Interactions: The fluorinated phenyl ring can interact with specific protein residues, influencing protein folding and stability.
Comparison with Similar Compounds
Fmoc-L-homophenylalanine: Similar structure but without the fluorine atom.
Fmoc-2-fluoro-L-phenylalanine: Similar structure but with a shorter side chain.
Fmoc-L-phenylalanine: Lacks both the fluorine atom and the extended side chain.
Uniqueness: Fmoc-2-fluoro-L-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the fluorine atom on the phenyl ring. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other scientific research applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPNGQMLQPZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.